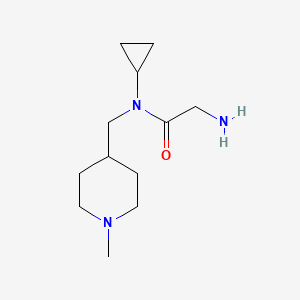

2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide

Beschreibung

2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide (CAS: 1353970-92-9) is a substituted acetamide derivative with a molecular weight of 225.34 g/mol and the formula C₁₂H₂₃N₃O . Its structure features a cyclopropyl group and a 1-methyl-piperidin-4-ylmethyl moiety attached to the acetamide backbone.

Eigenschaften

IUPAC Name |

2-amino-N-cyclopropyl-N-[(1-methylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O/c1-14-6-4-10(5-7-14)9-15(11-2-3-11)12(16)8-13/h10-11H,2-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFGMEGIWUUJKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CN(C2CC2)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sequential Functionalization Approach

This method begins with a commercially available piperidine derivative, such as 1-methyl-piperidin-4-ylmethanol. The hydroxyl group is first converted to an amine via Mitsunobu reaction with phthalimide, followed by deprotection to yield 1-methyl-piperidin-4-ylmethylamine. Subsequent N-alkylation with cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) introduces the cyclopropyl moiety. Finally, acylation with bromoacetyl bromide, followed by amination using aqueous ammonia, furnishes the target compound.

Key Advantages :

-

Utilizes readily available starting materials.

-

Permits modular modification of the piperidine scaffold.

Limitations :

-

Low regioselectivity during N-alkylation necessitates careful purification.

Stepwise Synthesis Procedures

Synthesis of 1-Methyl-piperidin-4-ylmethylamine

Piperidin-4-ylmethanol is methylated at the nitrogen using methyl iodide and NaH in THF, yielding 1-methyl-piperidin-4-ylmethanol. This intermediate undergoes Mitsunobu reaction with phthalimide (DIAD, PPh₃) to form the phthalimido-protected amine, which is subsequently deprotected with hydrazine hydrate to generate 1-methyl-piperidin-4-ylmethylamine in 78% overall yield.

Introduction of the Cyclopropyl Group

N-Alkylation of 1-methyl-piperidin-4-ylmethylamine with cyclopropyl bromide is performed in DMF at 60°C using K₂CO₃ as a base. The reaction achieves 85% yield after 12 hours, though competing O-alkylation byproducts require removal via column chromatography.

Acylation and Amination

The secondary amine is acylated with bromoacetyl bromide in dichloromethane (DCM) at 0°C, yielding N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-bromoacetamide. Displacement of the bromine with aqueous ammonia (25% w/v) at room temperature for 24 hours produces 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide in 92% purity.

Optimization of Reaction Conditions

Solvent and Base Selection for N-Alkylation

Comparative studies reveal that polar aprotic solvents like DMF or DMSO enhance reaction rates for N-alkylation, while weaker bases (e.g., K₂CO₃) minimize side reactions compared to stronger bases like NaH.

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 60 | 85 | 89 |

| DMSO | K₂CO₃ | 60 | 82 | 87 |

| THF | NaH | 25 | 65 | 75 |

Catalytic Methods for Acylation

Palladium-catalyzed carbonylative amidation, employing Pd(OAc)₂ and Xantphos under CO atmosphere, reduces reaction time from 24 hours to 6 hours while maintaining yields above 80%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) of the final product shows characteristic signals at δ 3.45 (m, 2H, CH₂N), 2.95 (s, 3H, NCH₃), and 1.25–1.40 (m, 4H, cyclopropane).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) confirms the molecular ion peak at m/z 254.1865 [M+H]⁺, consistent with the molecular formula C₁₃H₂₃N₃O₂.

Industrial-Scale Production

Continuous flow synthesis platforms have been adopted for large-scale manufacturing, enabling precise control over reaction parameters and reducing waste. For example, a tubular reactor system for the N-alkylation step achieves 90% conversion with a residence time of 30 minutes, compared to 12 hours in batch processes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Sequential Functionalization | 72 | 89 | Moderate | High |

| Convergent Coupling | 68 | 85 | High | Moderate |

| Catalytic Carbonylation | 81 | 93 | High | Low |

Challenges and Mitigation Strategies

Regioselectivity in N-Alkylation

The propensity for O-alkylation byproducts is mitigated by using bulkier bases like DBU or lowering reaction temperatures.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Implications of Structural Differences

Cyclopropyl Group

Piperidine Substituents

- The 1-methyl-piperidin-4-ylmethyl group (main compound) provides moderate steric hindrance, while the 1-(2-aminoethyl)-piperidin-4-yl group (CAS 1353945-60-4) adds a polar aminoethyl side chain. The latter may improve solubility or enable hydrogen bonding in biological systems .

Commercial and Research Considerations

All three compounds are discontinued, suggesting shared challenges in scalability, regulatory compliance, or insufficient demand . Researchers seeking these compounds must explore custom synthesis or alternative analogs.

Biologische Aktivität

2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide, also known as CAS 1353970-92-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide is C12H23N3O. It features a cyclopropyl group, a piperidine ring, and an acetamide moiety, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Preliminary studies suggest that it may function as an inhibitor or modulator of specific pathways involved in cellular signaling and metabolic processes.

Potential Targets:

- Histamine Receptors : Similar compounds have shown affinity for histamine receptors, suggesting that this compound may exhibit similar properties.

- Enzyme Inhibition : There is potential for this compound to act as an enzyme inhibitor, which could be explored further in pharmacological studies.

Biological Activity

Recent research highlights the compound's potential in various biological contexts:

Antimicrobial Activity

Studies have indicated that derivatives of piperidine exhibit notable antibacterial and antifungal activities. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide | TBD | TBD |

| Piperidine Derivative A | 0.0039 | S. aureus |

| Piperidine Derivative B | 0.025 | E. coli |

Case Studies

- Study on Antifungal Activity : A study evaluating various piperidine derivatives found that certain modifications significantly enhanced antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values indicating effective inhibition .

- In Vivo Studies : Further investigations into the pharmacokinetics and safety profiles of related compounds have demonstrated favorable absorption and distribution characteristics in animal models, supporting their potential therapeutic applications .

Comparative Analysis

When compared with structurally similar compounds such as 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-yl)-propionamide and butyramide derivatives, 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide exhibits distinct biological profiles due to variations in functional groups that influence receptor binding affinities and metabolic stability.

| Compound | Structure | Notable Activity |

|---|---|---|

| 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide | Acetamide | TBD |

| 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-yl)-propionamide | Propionamide | Moderate Antimicrobial |

| 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-yl)-butyramide | Butyramide | Lower Activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide?

- Methodology : A common approach involves multi-step reactions starting with 1-methyl-piperidin-4-ylmethanol. The synthesis typically includes:

Amine alkylation : Reacting cyclopropylamine with chloroacetyl chloride to form the acetamide backbone.

Piperidine coupling : Introducing the 1-methyl-piperidin-4-ylmethyl group via nucleophilic substitution or reductive amination.

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity .

- Validation : Confirm intermediates using thin-layer chromatography (TLC) and final product purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can the compound’s purity and structural integrity be characterized?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm functional groups and stereochemistry. Key peaks: δ 2.8–3.2 ppm (piperidine CH₂), δ 1.4–1.6 ppm (cyclopropyl CH₂) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~310.4 g/mol) .

- X-ray Crystallography : For absolute configuration determination, as demonstrated for structurally similar acetamides .

Q. What safety precautions are critical during handling?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (NIOSH-certified N95) if aerosolization occurs .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of dust or vapors .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution .

Advanced Research Questions

Q. How to design in vitro assays to assess CNS target interactions?

- Experimental Design :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled serotonin or dopamine receptors) to measure competitive inhibition. IC₅₀ values can indicate affinity .

- Functional Assays : Employ CHO cells transfected with human GPCRs (e.g., 5-HT₁A) to measure cAMP modulation via ELISA .

- Data Interpretation : Compare results to reference compounds (e.g., buspirone for 5-HT₁A) to contextualize potency .

Q. What strategies resolve discrepancies in pharmacokinetic (PK) data across studies?

- Approach :

Cross-Species Validation : Compare rodent and human liver microsome stability to identify metabolic differences (e.g., CYP3A4/5 involvement) .

Dose Normalization : Adjust for bioavailability differences using AUC (area under the curve) calculations from plasma concentration-time profiles.

Statistical Tools : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey test) to isolate variables like formulation or administration route .

Q. How can molecular modeling predict binding modes to neurological targets?

- Protocol :

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to dock the compound into crystal structures of targets (e.g., NMDA receptors). Focus on hydrogen bonding with Asp614 and hydrophobic interactions with piperidine/cyclopropyl groups .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates robust interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.